molecular formula C10H22N2 B7933585 N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine

N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Cat. No.: B7933585
M. Wt: 170.30 g/mol
InChI Key: OCGCJISPOYIXKL-UHFFFAOYSA-N
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Description

N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is an organic compound characterized by a cyclohexane ring substituted with ethyl and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine typically involves the alkylation of cyclohexane-1,4-diamine with ethyl and dimethylamine groups. One common method includes the reaction of cyclohexane-1,4-diamine with ethyl bromide and dimethylamine under basic conditions to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biological pathways and exerting its effects through binding interactions with target proteins.

Comparison with Similar Compounds

    N,N’-Dimethylcyclohexane-1,2-diamine: A related compound with similar structural features but different substitution patterns.

    N,N-Dimethylethylenediamine: Another similar compound with a different carbon backbone.

Uniqueness: N-Ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-N-ethyl-4-N,4-N-dimethylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-11-9-5-7-10(8-6-9)12(2)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGCJISPOYIXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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